![molecular formula C5H9NO2S B2504287 双环[1.1.1]戊烷-1-磺酰胺 CAS No. 2413074-53-8](/img/structure/B2504287.png)
双环[1.1.1]戊烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[1.1.1]pentane-1-sulfonamide is a compound that features a bicyclo[1.1.1]pentane core with a sulfonamide functional group attached. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is a rigid, cage-like structure that can serve as a bioisostere for more common aromatic rings, such as phenyl rings, in drug design .
科学研究应用
Bicyclo[1.1.1]pentane-1-sulfonamide has a wide range of scientific research applications:
作用机制
Target of Action
Bicyclo[1.1.1]pentane-1-sulfonamide (BCP-1-SO2NH2) is a derivative of the bicyclo[1.1.1]pentane (BCP) motif . The BCP motif has been recognized as a valuable bioisostere for internal alkynes, tert-butyl groups, and 1,4-disubstituted arenes . .
Mode of Action
Bcp derivatives have been known to interact with their targets by mimicking the geometry and substituent exit vectors of a benzene ring . This allows them to confer various beneficial properties compared to their aromatic counterparts .
Biochemical Pathways
Bcp derivatives have been used in various applications, including materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
BCP derivatives, including BCP-1-SO2NH2, generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties can enhance the bioavailability of the compound.
Result of Action
Bcp derivatives have been known to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Action Environment
The chemical installation of the bcp unit into a chemical entity remains a significant challenge from a synthetic point of view .
生化分析
Biochemical Properties
Bicyclo[1.1.1]pentane-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to changes in their catalytic activity, potentially affecting the metabolism of other compounds .
Cellular Effects
The effects of Bicyclo[1.1.1]pentane-1-sulfonamide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Bicyclo[1.1.1]pentane-1-sulfonamide can affect the expression of genes related to inflammation and apoptosis, thereby influencing cellular responses to stress and injury .
Molecular Mechanism
At the molecular level, Bicyclo[1.1.1]pentane-1-sulfonamide exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, Bicyclo[1.1.1]pentane-1-sulfonamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[1.1.1]pentane-1-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Bicyclo[1.1.1]pentane-1-sulfonamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity .
Dosage Effects in Animal Models
The effects of Bicyclo[1.1.1]pentane-1-sulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For example, high doses of Bicyclo[1.1.1]pentane-1-sulfonamide have been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Bicyclo[1.1.1]pentane-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of metabolites. Additionally, Bicyclo[1.1.1]pentane-1-sulfonamide can affect the activity of other enzymes involved in lipid and carbohydrate metabolism, further influencing cellular metabolic processes .
Transport and Distribution
The transport and distribution of Bicyclo[1.1.1]pentane-1-sulfonamide within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. For example, it has been shown to interact with transporters involved in drug uptake and efflux, affecting its distribution within cells. These interactions can influence the compound’s efficacy and potential side effects .
Subcellular Localization
Bicyclo[1.1.1]pentane-1-sulfonamide’s subcellular localization is important for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of Bicyclo[1.1.1]pentane-1-sulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-1-sulfonamide typically begins with the precursor [111]propellane One common method involves the ring-opening of [11For example, a radical multicomponent carboamination of [1.1.1]propellane can be employed to directly synthesize 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives, which can then be converted to sulfonamides .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-1-sulfonamide may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach allows for the scalable and efficient production of the compound under controlled conditions.
化学反应分析
Types of Reactions
Bicyclo[1.1.1]pentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce amines .
相似化合物的比较
Similar Compounds
Similar compounds to bicyclo[1.1.1]pentane-1-sulfonamide include other bicyclo[1.1.1]pentane derivatives, such as bicyclo[1.1.1]pentane-1-carboxylic acid and bicyclo[1.1.1]pentane-1-amine .
Uniqueness
What sets bicyclo[1.1.1]pentane-1-sulfonamide apart from these similar compounds is its sulfonamide functional group, which imparts unique chemical reactivity and biological activity. The sulfonamide group can form strong hydrogen bonds, enhancing the compound’s ability to interact with biological targets .
属性
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGFXWVXQMJJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
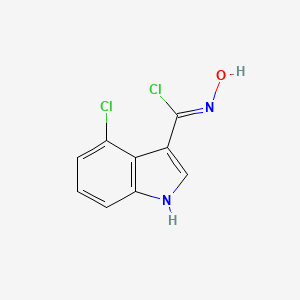
![4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2504205.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

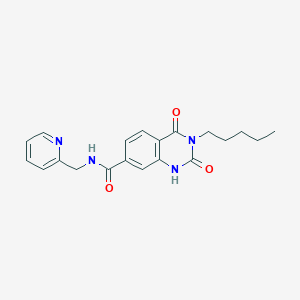
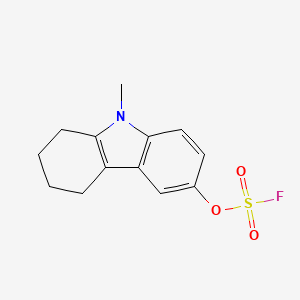
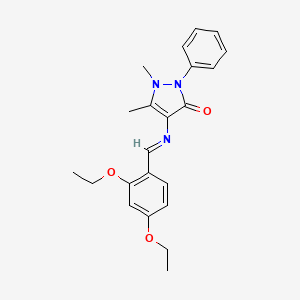
![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
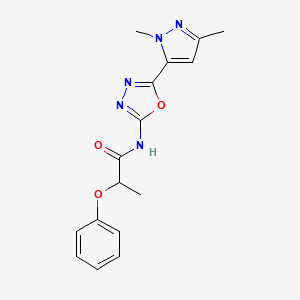
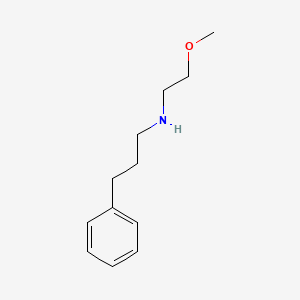
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2504222.png)

![Bicyclo[2.2.2]octan-2-amine hydrochloride](/img/structure/B2504227.png)
